14,15-Epoxy-5,8,11-eicosatrienoic acid is a bioactive lipid mediator derived from arachidonic acid through the action of cytochrome P450 epoxygenases. This compound is classified as an epoxyeicosatrienoic acid, which plays a significant role in various physiological processes, particularly in the cardiovascular system. It is known for its vasodilatory properties and involvement in cellular signaling pathways.
This compound is primarily synthesized in endothelial cells and other tissues where cytochrome P450 enzymes are active. The specific isoforms involved include CYP2C and CYP2J, which catalyze the formation of 14,15-epoxy-5,8,11-eicosatrienoic acid from arachidonic acid.
14,15-Epoxy-5,8,11-eicosatrienoic acid belongs to the class of eicosanoids, specifically the epoxyeicosatrienoic acids. These compounds are characterized by the presence of an epoxide functional group and are considered nonclassic eicosanoids due to their distinct biosynthetic pathways and biological functions.
The synthesis of 14,15-epoxy-5,8,11-eicosatrienoic acid can be achieved through two primary methods: biosynthesis and chemical synthesis.
The typical reaction conditions for chemical synthesis involve controlling temperature and pH to optimize yield and selectivity for the desired epoxide product. The resulting compound is often purified using chromatographic techniques to achieve high purity levels suitable for biological studies.
The molecular formula of 14,15-epoxy-5,8,11-eicosatrienoic acid is , with a molecular weight of approximately 320.5 g/mol. The structure features three double bonds located at positions 5, 8, and 11, along with an epoxide ring formed between carbons 14 and 15.
14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes several key reactions:
The hydrolysis reaction is crucial for regulating the biological activity of this compound; inhibition of sEH can enhance its physiological effects by increasing its availability in tissues.
The primary mechanism of action for 14,15-epoxy-5,8,11-eicosatrienoic acid involves its interaction with various cellular targets:
14,15-Epoxy-5,8,11-eicosatrienoic acid exhibits significant reactivity due to its epoxide group which makes it susceptible to nucleophilic attack leading to ring-opening reactions under acidic or basic conditions.
14,15-Epoxy-5,8,11-eicosatrienoic acid has diverse applications in scientific research:
14,15-Epoxy-5,8,11-eicosatrienoic acid (14,15-EET) is a cytochrome P450-derived eicosanoid with the molecular formula C₂₀H₃₂O₃ and an average molecular weight of 320.47 g/mol. Its IUPAC name is (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid, reflecting three cis-double bonds and a terminal epoxide group at carbons 14–15 [1] [10]. The compound exhibits cis-epoxide stereochemistry, with the oxirane ring adopting a specific spatial orientation that influences biological activity. Enantioselective synthesis is governed by cytochrome P450 isoforms; CYP2J2 predominantly generates 14(R),15(S)-EET, whereas CYP2C9 favors 14(S),15(R)-EET [4] [9]. This stereochemical divergence affects receptor binding potency, with the 14(R),15(S) enantiomer showing superior vasodilatory efficacy compared to its mirror image .
Table 1: Molecular Properties of 14,15-EET
Property | Value |
---|---|
Chemical Formula | C₂₀H₃₂O₃ |
Molecular Weight | 320.47 g/mol |
IUPAC Name | (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid |
CAS Registry Number | 81276-03-1 |
Key Stereoisomers | 14(R),15(S)-EET; 14(S),15(R)-EET |
Dominant Biosynthetic CYP | CYP2J2 (14R,15S); CYP2C9 (14S,15R) |
Arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) serves as the exclusive precursor for 14,15-EET biosynthesis. This ω-6 polyunsaturated fatty acid is esterified within the sn-2 position of membrane phospholipids, predominantly phosphatidylinositol and phosphatidylcholine. Mobilization occurs through agonist-stimulated activation of phospholipase A₂ (PLA₂), which hydrolyzes phospholipids to release free arachidonic acid [5] [9]. Key stimuli include:
Table 2: Arachidonic Acid Mobilization Pathways
Mobilization Mechanism | Key Enzymes | Stimuli |
---|---|---|
Phospholipase A₂ Activation | cPLA₂, sPLA₂ | Shear stress, calcium flux |
Receptor-Mediated Signaling | GPCRs (e.g., BK receptors) | Bradykinin, angiotensin II |
Substrate Channeling | Fatty acid-binding proteins | Concentration gradients |
The CYP2C subfamily demonstrates tissue-specific expression and catalytic divergence in EET synthesis. CYP2C8 produces 14,15-EET and 11,12-EET at a 1.25:1 ratio with 81% enantioselectivity for 11(R),12(S)-EET. CYP2C9 generates 14,15-EET, 11,12-EET, and 8,9-EET (2.3:1:0.5 ratio) with 70% selectivity for 11(S),12(R)-EET [9]. Hepatic induction by phenobarbital enhances CYP2C-mediated epoxidation and inverts stereoselectivity, confirming enzyme-specific control over epoxide chirality [4]. These isoforms are highly expressed in renal proximal tubules and vascular endothelium, linking them to blood pressure regulation.
CYP2J2 is the dominant cardiac epoxygenase, accounting for >80% of cardiac EET synthesis. It exhibits strict regioselectivity for 14,15-EET formation and enantioselectivity (>90%) for the 14(R),15(S) configuration [9]. Immunohistochemical studies localize CYP2J2 to:
Table 3: Tissue Distribution of Key Epoxygenases
Isoform | Primary Tissues | Dominant EET Regioisomer | Enantiomeric Preference |
---|---|---|---|
CYP2C8 | Kidney, endothelium | 11,12-EET | 11(R),12(S) (81%) |
CYP2C9 | Liver, endothelium | 14,15-EET | 11(S),12(R) (70%) |
CYP2J2 | Heart, vascular endothelium, lung | 14,15-EET | 14(R),15(S) (>90%) |
Epoxygenase regioselectivity determines the biological profile of EETs. CYP isoforms preferentially epoxidize specific double bonds:
Comparative functional analyses reveal:
Table 4: Comparative Biological Activities of EET Regioisomers
Regioisomer | Potent Biological Activities | Primary CYP Isoforms |
---|---|---|
14,15-EET | Vasodilation (ED₅₀ 0.18 μM), angiogenesis, anti-apoptosis | CYP2J2, CYP2C9 |
11,12-EET | Renal vasodilation, Na⁺ reabsorption inhibition | CYP2C8, CYP2C9 |
8,9-EET | Bronchodilation, endothelial migration | CYP2C9 |
5,6-EET | Vasoconstriction (via TXA₂ conversion) | CYP2B, CYP2E |
Physiological Functions and Disease Associations
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5